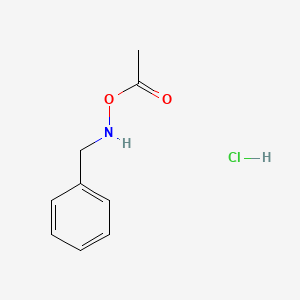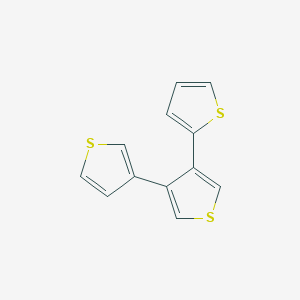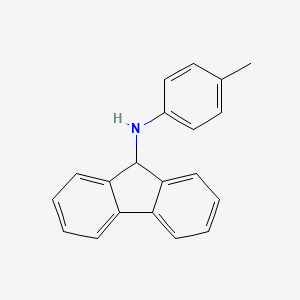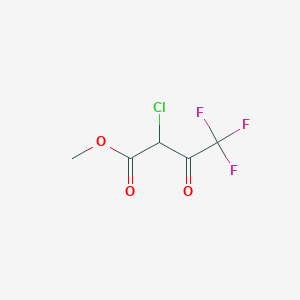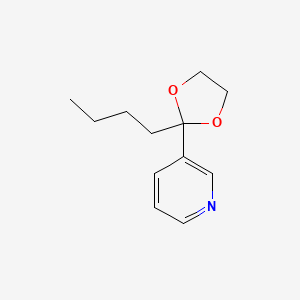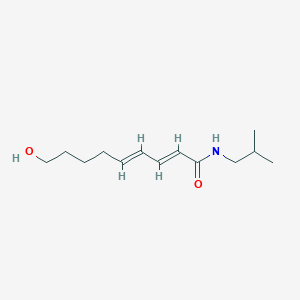
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group and a dienamide structure, which contribute to its reactivity and functionality in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthetic route may involve:
Formation of the dienamide structure: This can be achieved through a series of reactions, including aldol condensation, followed by dehydration to form the conjugated diene system.
Introduction of the hydroxy group: This step may involve selective hydroxylation of the diene system using reagents such as osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the double bonds may result in a fully saturated amide.
Applications De Recherche Scientifique
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-2,4-hexadienal: A related compound with a similar diene structure but lacking the hydroxy group.
(2E,4E)-2,4-octadienal: Another similar compound with a longer carbon chain.
Uniqueness
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is unique due to the presence of both the hydroxy group and the conjugated diene system. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
(2E,4E)-9-hydroxy-N-(2-methylpropyl)nona-2,4-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-12(2)11-14-13(16)9-7-5-3-4-6-8-10-15/h3,5,7,9,12,15H,4,6,8,10-11H2,1-2H3,(H,14,16)/b5-3+,9-7+ |
Clé InChI |
MOZMMOBXPYGKKK-WJDMQLPWSA-N |
SMILES isomérique |
CC(C)CNC(=O)/C=C/C=C/CCCCO |
SMILES canonique |
CC(C)CNC(=O)C=CC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



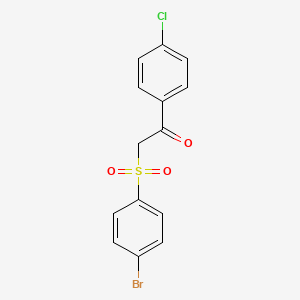
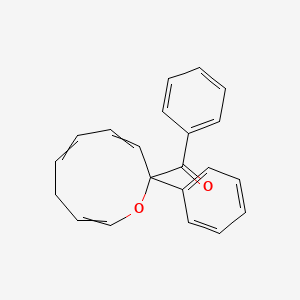
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
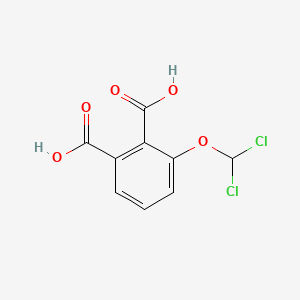
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
